trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hcl
Overview
Description
“Trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hcl” is a chemical compound with the molecular formula C12H14ClNO2·HCl and a molecular weight of 276.16 . It is used in proteomics research .
Physical and Chemical Properties This compound is a beige solid . It should be stored at temperatures between 0-8°C .
Scientific Research Applications
Enantioselective Nitrile Anion Cyclization
One significant application of related compounds is in enantioselective nitrile anion cyclization. This method, used for synthesizing N-tert-butyl disubstituted pyrrolidines, involves a catalytic asymmetric reduction and cyclization, forming chiral pyrrolidine with high yield and enantiomeric excess (Chung et al., 2005).
Carbon Dioxide Insertion in Pyrrolidine Reactions
Unexpected carbon dioxide insertion has been observed in reactions involving pyrrolidine derivatives. This process, involving diphenylthiophosphinic or diphenylselenophosphinic chloride, can fixate carbon dioxide without metal catalysts, highlighting potential environmental applications (Shi et al., 2000).
Regioselective and Stereoselective Syntheses
Pyrrolidine derivatives are also key in regioselective and stereoselective syntheses. For example, trans- and cis-3-bromo-1,2-epoxycyclohexanes react with pyrrolidine to produce compounds with diverse structural properties, useful in creating complex organic molecules (Zhao et al., 1993).
Polar Cycloaddition in Pyrrolidine Synthesis
Polar [3+2] cycloaddition has been studied for pyrrolidine synthesis, emphasizing its importance in pharmaceutical and industrial applications, such as in medicine and agrochemicals (Żmigrodzka et al., 2022).
Enantioselective Synthesis of Cyclic Arylguanidine and Urea Derivatives
Cycloaddition reactions involving 2-vinylpyrrolidines have been used for synthesizing cyclic arylguanidine and urea derivatives. This method shows potential in creating selective and efficient pharmaceutical compounds (Zhou & Alper, 2004).
properties
IUPAC Name |
methyl (3S)-4-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13;/h2-5,9-10,14H,6-7H2,1H3;1H/t9?,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSAQXGZGMSPEQ-FJYJDOHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNCC1C2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hcl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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